molecular formula C15H13BrN4OS B11146524 5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11146524
M. Wt: 377.3 g/mol
InChI Key: BIHQUUAVFUXGOA-UHFFFAOYSA-N
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Description

5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a brominated thiophene ring, a pyridine moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions, including coupling with a pyrazole derivative and subsequent functionalization to introduce the pyridine moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C15H13BrN4OS

Molecular Weight

377.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-(2-pyridin-4-ylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H13BrN4OS/c16-14-2-1-13(22-14)11-9-12(20-19-11)15(21)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20)

InChI Key

BIHQUUAVFUXGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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